![molecular formula C22H28N2O2 B5591966 1-benzyl-N-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxamide](/img/structure/B5591966.png)
1-benzyl-N-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxamide
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Overview
Description
1-benzyl-N-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxamide is a chemical compound belonging to the class of piperidine derivatives. These compounds have been synthesized and studied for various pharmacological activities, including anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents and other neurological conditions.
Synthesis Analysis
The synthesis of 1-benzyl-N-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxamide derivatives involves multiple steps, including the introduction of bulky moieties, akyl, or phenyl groups at specific positions to enhance activity. Notably, compounds like 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride have shown potent inhibitor properties against AChE, indicating a precise and deliberate synthesis process for desired biological activities (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been characterized by X-ray diffraction analysis, highlighting the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. This structural analysis is crucial for understanding the chemical behavior and potential biological interactions of these compounds (Kuleshova & Khrustalev, 2000).
properties
IUPAC Name |
1-benzyl-N-(1-phenoxypropan-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18(17-26-21-10-6-3-7-11-21)23-22(25)20-12-14-24(15-13-20)16-19-8-4-2-5-9-19/h2-11,18,20H,12-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWETGSGGOYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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